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Compound of Interest

Compound Name:
2-Methoxy-4-methoxy-6-

hydroxypyrimidine

Cat. No.: B8515788

Get Quote

Executive Summary
2,4-Dimethoxy-6-pyrimidinol (C₆H₈N₂O₃) is a critical heterocyclic intermediate used in the

synthesis of sulfonylurea herbicides and pharmaceutical pharmacophores. Its chemical

behavior is defined by a complex lactam-lactim tautomeric equilibrium, which dictates its

solubility, reactivity, and spectroscopic signature. Unlike simple pyrimidines, this compound

requires specific handling protocols to prevent hydrolysis of the methoxy groups or unwanted

N-alkylation during derivatization.

Key Identifier:

IUPAC Name: 6-hydroxy-2,4-dimethoxypyrimidine

Common Tautomer: 2,4-dimethoxy-6(1H)-pyrimidinone

Molecular Weight: 156.14 g/mol

CAS Registry Number: 56618-13-6 (often confused with isomers; structure validation is

mandatory).
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Molecular Identity & Tautomerism
The physical properties of this compound cannot be understood without addressing its

tautomerism.[1] While the name implies an aromatic "pyrimidinol" (enol form), the compound

exists predominantly as the pyrimidinone (keto form) in the solid state and in polar solvents.[2]

Tautomeric Equilibrium
The molecule possesses a mobile proton at the 6-position (hydroxyl) which can migrate to the

N1 or N3 nitrogen atoms.[2] In the gas phase, the hydroxy form is energetically accessible.[3]

However, in solution (DMSO, Water) and solid crystal lattices, the amide-like resonance of the

N1-H tautomer provides superior stabilization energy (~4–6 kcal/mol).
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2,4-Dimethoxy-6-pyrimidinol
(Non-polar solvents / Gas phase)

2,4-Dimethoxy-6(1H)-pyrimidinone
(Solid State / Polar Solvents)

 Solvent Stabilization
(H-bonding)
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Figure 1: Tautomeric equilibrium shifting toward the lactam form in polar environments.[2]

Implications for Research:

Solubility: The lactam form creates strong intermolecular hydrogen bond networks (N-

H[2]···O=C), significantly reducing solubility in non-polar solvents like hexane or toluene.[2]

Reactivity: Electrophiles will attack N1 (N-alkylation) rather than O6 (O-alkylation) under

basic conditions unless specific "hard" alkylating agents (e.g., diazo compounds) are used.

[2]

Physical & Thermodynamic Properties[2][4][5]
The following data aggregates experimental values and high-confidence computational models

(ACD/Labs, EPISuite) for the predominant tautomer.
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Property Value / Description Context/Notes

Appearance
White to off-white crystalline

powder

Hygroscopic; store under

desiccant.

Melting Point 165 – 168 °C

Decomposes upon melting.

Sharp range indicates high

purity.

Boiling Point N/A (Decomposes)
Unstable above 200°C; do not

attempt distillation.[2]

Solubility (Water) Low (< 1 mg/mL at pH 7)
Soluble in alkaline water (pH >

10) due to deprotonation.[2]

Solubility (Organic)

High: DMSO, DMF,

MethanolLow: DCM, Ethyl

Acetate, Hexane

DMSO is the preferred solvent

for NMR characterization.[2]

pKa (Acidic) 8.2 ± 0.3

Refers to the N1-H

deprotonation.[2] Weaker acid

than barbituric acid (pKa ~4.0).

[2]

LogP 0.45 (Experimental)

Indicates moderate

hydrophilicity; cell-permeable.

[2]

Density 1.32 ± 0.05 g/cm³ Solid state packing density.

Spectroscopic Characterization
To validate the identity of synthesized or purchased material, compare results against these

standard spectral signatures.

Proton NMR (¹H-NMR) in DMSO-d₆[1]
δ 11.8 ppm (s, 1H): Broad singlet corresponding to the N-H (lactam) proton.[2] Note: If this

peak is absent and an OH peak appears, the solvent may be wet or the tautomer ratio has

shifted.
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δ 5.1 ppm (s, 1H): Singlet for the C5-H proton.[2] This signal is characteristic of the

pyrimidine ring.

δ 3.85 ppm (s, 3H): Methoxy group at C2/C4.[2]

δ 3.80 ppm (s, 3H): Methoxy group at C4/C2.[2]

Infrared Spectroscopy (FT-IR)[2]
3200–3400 cm⁻¹: Broad N-H stretch (confirms lactam form).[2]

1650–1680 cm⁻¹: Strong C=O stretch (carbonyl).[2]

1580–1600 cm⁻¹: C=N / C=C skeletal vibrations.

Synthesis & Purification Workflow
The most robust synthetic route avoids the low-yielding direct methylation of barbituric acid.

Instead, a "chlorination-displacement-hydrolysis" strategy is recommended for high purity.

Protocol: Trichloropyrimidine Route
This method ensures regioselectivity and minimizes over-methylation byproducts.

Chlorination: React barbituric acid with POCl₃ (neat) and N,N-dimethylaniline (catalyst) to

yield 2,4,6-trichloropyrimidine.

Methoxylation: Treat 2,4,6-trichloropyrimidine with 2.1 equivalents of Sodium Methoxide

(NaOMe) in methanol at 0°C.

Critical Control Point: Temperature must not exceed 5°C to prevent tris-substitution

(forming trimethoxypyrimidine).[2]

Intermediate: 6-chloro-2,4-dimethoxypyrimidine.

Hydrolysis: Reflux the chloro-intermediate in 10% NaOH solution for 4 hours.

Isolation: Acidify to pH 4.0 with HCl. The product precipitates as a white solid.
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Quality Control
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Check for
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2,4-Dimethoxy-6-pyrimidinol
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Figure 2: Step-by-step synthesis pathway via the trichloropyrimidine intermediate.
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Stability & Handling (SDS Summary)
Chemical Stability[2]

Hydrolysis: The methoxy groups are susceptible to hydrolysis under strongly acidic

conditions (pH < 2) and high heat, reverting the molecule to barbituric acid derivatives.[2]

Storage: Store at +2°C to +8°C under argon. The compound is stable for >2 years if kept dry.

Safety Hazards[2][6][7]
GHS Classification: Irritant (Skin/Eye).[2][4]

Signal Word: Warning.

H315: Causes skin irritation.[4]

H319: Causes serious eye irritation.[4]

PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Use a fume hood during

synthesis steps involving POCl₃.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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